2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidinyl]-4-thiazolecarboxylic acid is a pipecolic acid derivative. [] Pipecolic acid derivatives are a class of organic compounds that are structurally related to pipecolic acid, a natural amino acid. These derivatives often serve as valuable building blocks or intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. This particular derivative is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. []
Antibiotic-5d is a synthetic compound that has garnered attention due to its potential applications in antimicrobial research and development. It is classified as an antibiotic, specifically designed to target bacterial infections. This compound has been explored for its efficacy against various microbial strains and is being investigated for its role in developing new therapeutic agents.
Antibiotic-5d is derived from complex organic synthesis processes that involve multiple steps to form key intermediates. It falls under the category of synthetic antibiotics, which are designed to combat bacterial resistance and enhance therapeutic efficacy against infections. Its classification includes various subtypes based on its chemical structure and mechanism of action, primarily focusing on its ability to inhibit bacterial growth.
The synthesis of Antibiotic-5d involves intricate organic chemistry techniques. Key steps include:
Industrial production may also involve large-scale fermentation processes followed by chemical modifications to enhance antimicrobial properties .
The molecular structure of Antibiotic-5d can be represented by its canonical and isomeric SMILES:
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)O
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)O
The InChI Key for Antibiotic-5d is DPLVJSMBNOUIIM-VIFPVBQESA-N
, which provides a unique identifier for the compound in chemical databases like PubChem .
Antibiotic-5d exhibits its antibacterial effects by targeting critical bacterial functions:
These mechanisms contribute to its effectiveness against both planktonic and biofilm states of bacteria, making it a valuable candidate in antibiotic development .
Antibiotic-5d possesses distinct physical and chemical properties:
These properties are essential for determining the compound's applicability in various scientific fields .
Antibiotic-5d has several scientific applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0